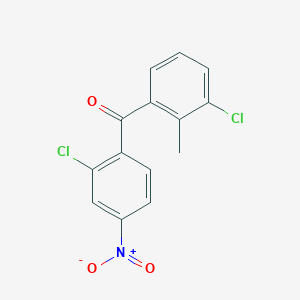
2,2-Difluoro-1-(1-Piperidinyl)Ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-1-(1-Piperidinyl)Ethanone: is an organic compound with the molecular formula C7H12F2NO It is characterized by the presence of two fluorine atoms and a piperidine ring attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-1-(1-Piperidinyl)Ethanone typically involves the reaction of piperidine with a difluoroacetyl chloride derivative. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Piperidine} + \text{Difluoroacetyl Chloride} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,2-Difluoro-1-(1-Piperidinyl)Ethanone can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.
Major Products:
Oxidation: Formation of difluoroacetyl derivatives.
Reduction: Formation of 2,2-difluoro-1-(1-piperidinyl)ethanol.
Substitution: Formation of substituted ethanone derivatives.
Scientific Research Applications
Chemistry: 2,2-Difluoro-1-(1-Piperidinyl)Ethanone is used as a building block in organic synthesis
Biology: In biological research, this compound is used to study the effects of fluorine substitution on biological activity. It serves as a model compound to investigate the interactions of fluorinated molecules with biological targets.
Medicine: The compound has potential applications in drug discovery and development. Fluorine atoms can significantly influence the pharmacokinetic properties of drugs, and this compound can be used to design new pharmaceuticals with improved efficacy and safety profiles.
Industry: In the chemical industry, this compound is used as an intermediate in the synthesis of agrochemicals, polymers, and other specialty chemicals. Its reactivity and stability make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-(1-Piperidinyl)Ethanone involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, leading to altered biological activity. The piperidine ring can interact with various biological pathways, influencing the compound’s overall effect.
Comparison with Similar Compounds
- 2-Chloro-2,2-Difluoro-1-(1-Piperidinyl)Ethanone
- 2,2-Difluoro-1-(1-Morpholinyl)Ethanone
- 2,2-Difluoro-1-(1-Pyrrolidinyl)Ethanone
Comparison:
- 2-Chloro-2,2-Difluoro-1-(1-Piperidinyl)Ethanone: The presence of a chlorine atom instead of a hydrogen atom can significantly alter the compound’s reactivity and biological activity.
- 2,2-Difluoro-1-(1-Morpholinyl)Ethanone: The morpholine ring introduces different steric and electronic effects compared to the piperidine ring, leading to variations in chemical behavior.
- 2,2-Difluoro-1-(1-Pyrrolidinyl)Ethanone: The pyrrolidine ring is smaller and more rigid than the piperidine ring, which can influence the compound’s interactions with biological targets.
Conclusion
2,2-Difluoro-1-(1-Piperidinyl)Ethanone is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure and reactivity make it a valuable tool for scientists and engineers working on the development of new materials, pharmaceuticals, and chemical processes.
Properties
Molecular Formula |
C7H11F2NO |
|---|---|
Molecular Weight |
163.16 g/mol |
IUPAC Name |
2,2-difluoro-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C7H11F2NO/c8-6(9)7(11)10-4-2-1-3-5-10/h6H,1-5H2 |
InChI Key |
JCRIGMBIRSGNLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Rel-(3aS,7aR)-1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrole](/img/structure/B12835766.png)
![2-[(3aR,5R,6aS)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxy-1-(2-methylphenyl)ethanone](/img/structure/B12835775.png)


![3-bromo-6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B12835802.png)


![5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethylfuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B12835822.png)




![2-Naphthalenecarboxamide, 4-[[4-chloro-3-(trifluoromethyl)phenyl]azo]-3-hydroxy-N-(4-methylphenyl)-](/img/structure/B12835836.png)

